2-(2,3,4-Trimethoxyphenyl)ethanimidamide

Description

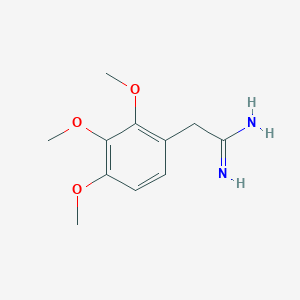

2-(2,3,4-Trimethoxyphenyl)ethanimidamide is a synthetic organic compound characterized by a phenyl ring substituted with methoxy groups at the 2-, 3-, and 4-positions, linked to an ethanimidamide moiety (-CH2-C(=NH)NH2). Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)ethanimidamide |

InChI |

InChI=1S/C11H16N2O3/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H3,12,13) |

InChI Key |

KFFWGNIQKSNDNU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CC(=N)N)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=N)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trimethoxyphenyl)ethanimidamide typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate amidine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the acetamidine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)ethanimidamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride, CAS 62-31-7), a well-studied neurotransmitter analog, to highlight key structural and functional differences (Table 1) .

Table 1: Structural and Functional Comparison

| Parameter | 2-(2,3,4-Trimethoxyphenyl)ethanimidamide | 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ | C₈H₁₂ClNO₂ |

| Molecular Weight (g/mol) | 224.26 | 189.64 |

| Functional Groups | Trimethoxy phenyl, ethanimidamide | Dihydroxy phenyl, ethylamine hydrochloride |

| Substituent Positions | 2-, 3-, 4-methoxy on phenyl ring | 3-, 4-hydroxy on phenyl ring |

| Solubility | Likely low water solubility (lipophilic) | High water solubility (due to HCl salt and polar hydroxyls) |

| Basicity | Strongly basic (amidine group) | Moderate (primary amine hydrochloride) |

| Biological Role | Hypothetical enzyme inhibitor (structural) | Neurotransmitter (dopamine receptor agonist) |

Key Differences:

Methoxy substituents are electron-donating, altering electronic distribution on the phenyl ring, which may influence binding to hydrophobic enzyme pockets .

Functional Group Impact :

- The ethanimidamide group is a stronger base (pKa ~11–12) than dopamine’s primary amine (pKa ~10), affecting protonation states under physiological conditions and interactions with acidic biological targets.

- Amidines can form hydrogen bonds and ionic interactions, suggesting distinct pharmacological mechanisms compared to amine-based neurotransmitters .

Biological Activity :

- Dopamine HCl is a well-characterized neurotransmitter targeting dopaminergic receptors, whereas this compound’s activity remains speculative. Structural analogs of amidines are often explored as protease or kinase inhibitors, but experimental validation is needed .

Research Findings and Limitations

- Structural Insights: Crystallographic data for this compound could be refined using SHELX programs, which are robust for small-molecule analysis .

- Dopamine’s well-documented properties serve as a baseline, but extrapolations remain theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.